molecular formula C16H26N2O3 B2458560 N-(2-{2-ethoxy-6-azaspiro[3.4]octan-6-yl}-2-oxoethyl)-N-ethylprop-2-enamide CAS No. 2361716-68-7

N-(2-{2-ethoxy-6-azaspiro[3.4]octan-6-yl}-2-oxoethyl)-N-ethylprop-2-enamide

Cat. No.: B2458560
CAS No.: 2361716-68-7
M. Wt: 294.395
InChI Key: NCXIPNLGKCRCAK-UHFFFAOYSA-N
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Description

N-(2-{2-ethoxy-6-azaspiro[34]octan-6-yl}-2-oxoethyl)-N-ethylprop-2-enamide is a synthetic compound belonging to the class of spirocyclic piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{2-ethoxy-6-azaspiro[3.4]octan-6-yl}-2-oxoethyl)-N-ethylprop-2-enamide involves multiple steps. One of the key steps is the annulation of the cyclopentane ring and the four-membered ring, which can be achieved through conventional chemical transformations using readily available starting materials . The reaction conditions typically involve minimal chromatographic purifications to afford the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-{2-ethoxy-6-azaspiro[3.4]octan-6-yl}-2-oxoethyl)-N-ethylprop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions may result in the formation of new derivatives with different functional groups.

Scientific Research Applications

N-(2-{2-ethoxy-6-azaspiro[3.4]octan-6-yl}-2-oxoethyl)-N-ethylprop-2-enamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-{2-ethoxy-6-azaspiro[3.4]octan-6-yl}-2-oxoethyl)-N-ethylprop-2-enamide involves its interaction with specific molecular targets. For instance, it may act as a selective agonist of certain receptors, leading to the inhibition of neurotransmitter release and resulting in analgesic and euphoric effects. The molecular pathways involved include the activation of G protein-coupled receptors and subsequent downstream signaling events.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-(2-{2-ethoxy-6-azaspiro[3.4]octan-6-yl}-2-oxoethyl)-N-ethylprop-2-enamide is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to selectively interact with certain receptors and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

IUPAC Name

N-[2-(2-ethoxy-6-azaspiro[3.4]octan-6-yl)-2-oxoethyl]-N-ethylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3/c1-4-14(19)17(5-2)11-15(20)18-8-7-16(12-18)9-13(10-16)21-6-3/h4,13H,1,5-12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXIPNLGKCRCAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCC2(C1)CC(C2)OCC)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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